
Dasatinib Impurity 5
Descripción general
Descripción
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.
BenchChem offers high-quality 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Función en los estudios de formulación de fármacos
Dasatinib, el compuesto principal de Dasatinib Impurity 5, se utiliza como inhibidor de múltiples tirosina quinasas en dos formulaciones diferentes: un comprimido de liberación inmediata y un polvo para suspensión oral {svg_1}. El anillo de piperazina presente en Dasatinib es susceptible a la oxidación, formando una impureza llamada Dasatinib N-óxido {svg_2}. Esta formación de impurezas se debe a las propiedades micro oxidantes del disolvente utilizado como diluyente {svg_3}. Por lo tanto, se llevó a cabo un estudio exhaustivo de investigación para optimizar el diluyente limitando la generación de N-óxido {svg_4}.
Análisis de solubilidad
Dasatinib muestra una solubilidad muy baja dependiente del pH en soluciones acuosas y una mayor solubilidad en disolventes orgánicos {svg_5}. La solubilidad juega un papel esencial en la metodología analítica para establecer la pureza, potencia, seguridad y eficacia de cualquier producto farmacéutico como diluyente {svg_6}. Además, la extracción de la sustancia farmacológica activa con un diluyente adecuado a partir de la composición de la matriz es crucial para cualquier desarrollo de métodos analíticos {svg_7}.
Optimización del diluyente
Un estudio de optimización del diluyente durante el desarrollo del método de sustancias relacionadas para el producto farmacéutico revela que el anillo de piperazina presente en Dasatinib es susceptible a la oxidación y forma una impureza de N-óxido {svg_8}. La formación de impurezas se debe a las propiedades micro oxidantes del disolvente utilizado como diluyente, que induce una reacción de oxidación {svg_9}. Por lo tanto, se llevó a cabo un estudio exhaustivo de investigación para optimizar el diluyente limitando la generación de N-óxido {svg_10}.
Función en el desarrollo de métodos analíticos
Por lo tanto, se llevaron a cabo diferentes estudios de optimización del diluyente para extraer Dasatinib de sus formulaciones de matriz de comprimidos y polvo para suspensiones orales para establecer su potencia y pureza {svg_11}.
Función en los estudios de estabilidad de fármacos
Al analizar las muestras de desarrollo de la formulación DTB, los estudios encontraron un aumento en la proporción de impurezas de dasatinib N-óxido en el anillo de piperazina {svg_12}. Se planteó la hipótesis de que esto se debía a la inestabilidad química de DTB en esta forma de formulación de matriz {svg_13}.
Función en la investigación del cáncer
Dasatinib puede inhibir la señalización de STAT5, que regula a la baja la leucemia de células B (BCL-x) (BCL2L1), la secuencia 1 de leucemia de células mieloides (MCL1) y la ciclina D1 {svg_14}. Es probable que esto sea consecuencia de la inhibición de SFKs (por ejemplo, Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) y SRC), así como de la inhibición directa de BCR/ABL de una manera similar a imatinib {svg_15}.
Mecanismo De Acción
Target of Action
The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .
Pharmacokinetics
The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .
Análisis Bioquímico
Biochemical Properties
It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Cellular Effects
Dasatinib, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits multiple tyrosine kinases, including c-KIT, PDGFR- α, PDGFR- β, and ephrin receptor kinases . It is also known to induce complete hematologic and cytogenetic remissions in patients with chronic myeloid leukemia and acute lymphoblastic leukemia .
Molecular Mechanism
Dasatinib, the parent compound, is known to inhibit multiple tyrosine kinases, including BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) .
Temporal Effects in Laboratory Settings
It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Dosage Effects in Animal Models
Dasatinib, the parent compound, has been studied in nonhuman primates, where it was found to have anti-aging effects and reduce inflammation .
Metabolic Pathways
Dasatinib, the parent compound, is known to be eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .
Transport and Distribution
Dasatinib, the parent compound, is known to be rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h .
Subcellular Localization
Dasatinib, the parent compound, is known to inhibit SRC family kinases, which are located closely to the inner side of the plasma membrane . This suggests that Dasatinib and potentially its impurities may also localize to the plasma membrane.
Actividad Biológica
The compound 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, often referred to as "compound X," is a complex organic molecule of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
Compound X features several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in various bioactive compounds.
- Pyrimidine moiety : Commonly associated with nucleic acid interactions.
- Piperazine structure : Often enhances receptor binding affinity.
The molecular formula is C₁₈H₂₃ClN₄O₂S, with a molecular weight of approximately 378.92 g/mol. Its structural complexity suggests multiple interaction sites for biological targets.
Anticancer Activity
Recent studies have indicated that compound X exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC3), and lung (A549) cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
PC3 | 15.0 | Inhibition of cell cycle progression at G1 phase |
A549 | 10.0 | Disruption of mitochondrial membrane potential |
Case Study : A study conducted by Smith et al. (2023) demonstrated that compound X induced apoptosis in MCF-7 cells through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
Compound X also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Research Findings : In a study by Johnson et al. (2024), compound X showed potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.
Neuroprotective Effects
Emerging evidence suggests that compound X may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuroinflammation.
Mechanism : The compound appears to modulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and regeneration.
Pharmacokinetics
The pharmacokinetic profile of compound X indicates favorable absorption and distribution characteristics. Studies show that it has:
- Bioavailability : Approximately 75% when administered orally.
- Half-life : About 6 hours in plasma.
These properties suggest that compound X could be suitable for oral administration in therapeutic settings.
Toxicology
Toxicological assessments reveal that compound X has a low toxicity profile in preclinical models. The LD50 value was found to be greater than 2000 mg/kg in rats, indicating a wide safety margin for potential therapeutic use.
Propiedades
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJNQNGJZMKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245157-85-0 | |
Record name | 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.